molecular formula C16H15N3O4 B11115897 2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11115897
M. Wt: 313.31 g/mol
InChI Key: LRVCNXAOFGZEGA-GZTJUZNOSA-N
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Description

2-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group attached to a phenyl ring and a nitrophenyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrophenylhydrazine in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N’-[(E)-(4-aminophenyl)methylidene]acetohydrazide: Similar structure but with an amino group instead of a nitro group.

    2-(4-methoxyphenyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide: Similar structure but with a chloro group instead of a nitro group.

    2-(4-methoxyphenyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide: Similar structure but with a bromo group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide imparts unique chemical and biological properties. The nitro group can participate in redox reactions, making the compound more versatile in chemical synthesis and potentially more active in biological systems compared to its analogs with different substituents.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15N3O4/c1-23-15-8-4-12(5-9-15)10-16(20)18-17-11-13-2-6-14(7-3-13)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+

InChI Key

LRVCNXAOFGZEGA-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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